1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Description
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a pyridinium-based compound characterized by a 4-methoxyphenyl-substituted oxazolyl group and a 3-isothiocyanatopropyl chain attached to the pyridinium core. This structure confers unique physicochemical and biological properties, making it relevant in biochemical and pharmacological research. Notably, its isothiocyanate (-NCS) group enables covalent conjugation to biomolecules, while the methoxyphenyl-oxazolyl moiety may influence electronic properties and binding interactions .
Properties
IUPAC Name |
2-[1-(3-isothiocyanatopropyl)pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N3O2S.BrH/c1-23-17-5-3-15(4-6-17)18-13-21-19(24-18)16-7-11-22(12-8-16)10-2-9-20-14-25;/h3-8,11-13H,2,9-10H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWYJHLIMRTOL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCCN=C=S.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034443-41-8 | |
| Record name | 1034443-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a phenyl group with a methoxy group using reagents such as methanol and a catalyst.
Attachment of the Isothiocyanate Group: The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and a base, followed by oxidation.
Formation of the Pyridinium Salt: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl bromide, to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Reactions Involving the Isothiocyanate Group
The isothiocyanate (-NCS) group undergoes nucleophilic attack by thiols, amines, and other nucleophiles, forming stable thiourea or urea conjugates. This reactivity is central to its utility in biochemical labeling .
Key Reaction Pathways:
Mechanistic Insights:
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The reaction with thiols follows second-order kinetics, with a rate constant at pH 8 .
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Steric hindrance from the pyridinium ring slightly slows reactivity compared to simpler isothiocyanates.
Electrophilic Substitution at the Pyridinium Ring
The pyridinium moiety participates in electrophilic aromatic substitution (EAS), particularly at the para position relative to the oxazolyl group.
Observed Reactions:
Computational Analysis:
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Density Functional Theory (DFT) calculations indicate the oxazolyl group directs EAS to the C-3 position via resonance effects .
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Electron-withdrawing effects of the pyridinium ion increase electrophilicity at the ring carbons .
Interaction with Cellular Nucleophiles
In cellular environments, the compound preferentially reacts with glutathione (GSH) and protein thiols, as demonstrated in HeLa cell assays :
Cellular Uptake and Reactivity:
| Parameter | Value | Method |
|---|---|---|
| Intracellular GSH depletion | 65% after 1 hr | LC-MS/MS |
| Mitochondrial protein labeling | 22 targets identified | Proteomics |
Toxicity Correlations:
-
Reactive oxygen species (ROS) generation observed at >50 μM.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that isothiocyanates, including derivatives like 1-(3-isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide, exhibit significant anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that isothiocyanates can disrupt microbial cell membranes, leading to cell death. This property makes compounds like this compound potential candidates for developing new antimicrobial agents .
Agricultural Science
1. Pest Control
The application of isothiocyanates in agriculture is primarily focused on their use as natural pesticides. Their ability to repel or kill pests makes them valuable in integrated pest management systems. The compound can be utilized in formulations aimed at protecting crops from insect infestations without the adverse effects associated with synthetic pesticides .
2. Plant Growth Regulation
Research has indicated that isothiocyanates can influence plant growth and development. They may enhance seed germination and root development, contributing to improved crop yields. The mechanism involves the modulation of phytohormones and stress response pathways within plants .
Material Science
1. Development of Functional Materials
The unique properties of this compound allow it to be incorporated into polymers and other materials to impart specific functionalities. For example, it can be used to create materials with enhanced thermal stability or specific optical properties, making it suitable for applications in electronics and photonics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of various isothiocyanates, including derivatives similar to this compound. The results showed a significant reduction in tumor size in treated groups compared to controls, highlighting the potential for developing new cancer therapies based on this compound .
Case Study 2: Agricultural Application
In a field trial, the efficacy of an isothiocyanate-based pesticide formulation was tested against common agricultural pests. The results indicated a marked decrease in pest populations and an increase in crop yield compared to untreated plots, demonstrating the practical application of this compound in sustainable agriculture .
Mechanism of Action
The mechanism of action of 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several pyridinium derivatives:
Key Observations :
Key Observations :
Key Observations :
- The target compound’s isothiocyanate group makes it suitable for protein labeling, akin to PyMPO .
- Antibacterial activity in suggests pyridinium bromides with lipophilic chains (e.g., phenoxybutyl) may outperform those with shorter chains.
Physicochemical Properties
Spectroscopic data (IR, NMR) and solubility trends:
- IR Spectra: The target compound’s isothiocyanate group would show a peak near 2050–2150 cm⁻¹ (N=C=S stretch), absent in non-thiocyanate analogues . Coumarin-pyridine hybrids () display carbonyl (1711 cm⁻¹) and aromatic (1605 cm⁻¹) stretches.
NMR Data :
- Solubility: Polar solvents (DMSO, ethanol) are preferred due to the ionic pyridinium core and hydrophilic substituents .
Biological Activity
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of an isothiocyanate group, which is known for its reactivity and biological significance, particularly in cancer research. The presence of the pyridinium and oxazole rings contributes to its lipophilicity and ability to interact with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have indicated that isothiocyanates can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific compound may enhance these effects due to the presence of the pyridinium moiety, which could facilitate cellular uptake.
- Antimicrobial Properties : Isothiocyanates are known for their antimicrobial activity. The compound's structure suggests potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, implicating the compound's role in activating intrinsic apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What are the standard synthetic routes for this compound, and what factors influence reaction efficiency?
Methodological Answer: The synthesis typically involves quaternization of a pyridine derivative with a substituted phenacyl bromide. For example, 4-methoxypyridine reacts with 4-substituted phenacyl bromide in dry acetone under reflux, yielding pyridinium bromides with high efficiency (98–99% yield) . Key factors affecting efficiency include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution.
- Reaction time : Extended stirring (~5 hours) ensures complete quaternization.
- Purification : Recrystallization in ethanol improves purity.
Characterization via TLC and recrystallization is critical for verifying intermediate and final product integrity.
Q. How is the compound characterized, and what techniques validate its purity and structure?
Methodological Answer:
- Structural validation : Use -NMR and -NMR to confirm substitution patterns (e.g., methoxyphenyl and isothiocyanate groups) .
- Purity assessment : High-performance capillary electrophoresis (HPCE) is recommended for quantifying purity (>90%), as it resolves charged species effectively .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrNOS) and isotopic patterns.
Q. What are the stability considerations for this compound under various storage and experimental conditions?
Methodological Answer:
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the isothiocyanate group .
- Light sensitivity : Protect from UV exposure to avoid oxazole ring degradation.
- In-solution stability : Use freshly prepared solutions in aprotic solvents (e.g., DMSO) for biological assays to minimize thiocyanate hydrolysis.
Advanced Research Questions
Q. How can computational methods aid in designing or optimizing the synthesis of this compound?
Methodological Answer:
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for quaternization and oxazole formation .
- Solvent optimization : COSMO-RS simulations predict solvent polarity effects on reaction kinetics and yield .
- Machine learning : Train models on existing pyridinium bromide syntheses to predict optimal molar ratios or catalysts.
Q. How can researchers address contradictions in experimental data, such as discrepancies between purity assays and bioactivity results?
Methodological Answer:
- Multi-technique validation : Cross-check HPCE purity data with -NMR integration to detect non-UV-active impurities .
- Dosage-response analysis : Perform dose-dependent bioassays to rule out batch-specific impurities affecting activity.
- Degradation profiling : Use LC-MS to identify hydrolyzed byproducts (e.g., thiourea derivatives) that may interfere with bioactivity .
Q. What strategies optimize reaction conditions using statistical experimental design?
Methodological Answer:
- Factorial design : Screen variables (temperature, solvent volume, stoichiometry) to identify critical parameters. For example, a 2 factorial design can reveal interactions between acetone volume, stirring time, and phenacyl bromide purity .
- Response surface methodology (RSM) : Optimize yield and purity simultaneously by modeling quadratic relationships between variables .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent variation) to assess process reliability.
Q. What analytical challenges exist in detecting degradation products or isomeric impurities in this compound?
Methodological Answer:
- Isomer discrimination : Use chiral HPLC or circular dichroism (CD) to resolve stereoisomers arising from the oxazole moiety .
- Degradation tracking : Employ tandem MS (MS/MS) to fragment and identify hydrolyzed products (e.g., loss of isothiocyanate group).
- Low-abundance impurities : Enhance detection limits via preconcentration techniques (e.g., solid-phase extraction) paired with UHPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
